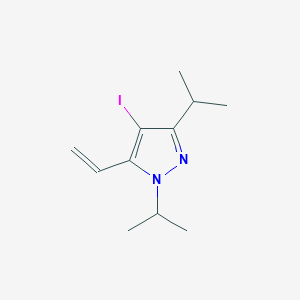

4-Iodo-1,3-diisopropyl-5-vinyl-1H-pyrazole

Description

Significance of Pyrazole (B372694) Heterocycles as Versatile Synthetic Scaffolds

The pyrazole nucleus is a five-membered heterocyclic compound that has garnered significant attention in chemistry due to its unique structure and reactivity. numberanalytics.com This aromatic ring system is considered a pharmacologically important scaffold, meaning it is a core structure in many biologically active compounds. nih.gov Pyrazoles are found in a wide array of pharmaceuticals, agrochemicals, and materials, which highlights their versatility. numberanalytics.comglobalresearchonline.net Their importance stems from the ability to readily modify their structure at several positions, allowing chemists to fine-tune their physical, chemical, and biological properties. chim.it

The pyrazole ring is relatively stable and can withstand a variety of reaction conditions, making it an ideal foundation for building more complex molecules. mdpi.com It can act as both a weak base and a weak acid, and its electronic properties can be modulated by the addition of different functional groups. chim.it Electrophilic substitution reactions, for example, typically occur at the 4-position of the ring. nih.gov This predictable reactivity is a key reason for their utility as synthetic scaffolds. nih.gov The development of new and efficient methods for synthesizing pyrazole derivatives remains an active area of research, reflecting their central role in organic and medicinal chemistry. ias.ac.in

Overview of Substituted Pyrazole Derivatives in Advanced Organic Synthesis

The true synthetic power of the pyrazole core is unlocked through the introduction of various substituents onto the ring. These functionalized pyrazoles are crucial intermediates in the synthesis of complex organic molecules. researchgate.net The nature and position of these substituents dramatically influence the molecule's reactivity and properties. chim.it For instance, the introduction of electron-donating or electron-withdrawing groups can alter the reactivity of the pyrazole ring towards both electrophiles and nucleophiles. chim.it

Common synthetic strategies to create substituted pyrazoles include the cyclocondensation of 1,3-dicarbonyl compounds with hydrazines, a method first described by Knorr. nih.govmdpi.com Modern organic synthesis has expanded this toolbox to include 1,3-dipolar cycloadditions, multi-component reactions, and transition-metal-catalyzed cross-coupling reactions. nih.govresearchgate.net These advanced methods allow for precise control over the substitution pattern, enabling the synthesis of highly functionalized pyrazoles that would be difficult to access through traditional means. mdpi.comnih.gov These substituted derivatives serve as key building blocks for creating novel materials like fluorescent dyes and conducting polymers, as well as for developing new agrochemicals such as pesticides and herbicides. numberanalytics.com

Scope and Research Objectives for 4-Iodo-1,3-diisopropyl-5-vinyl-1H-pyrazole in Chemical Sciences

While extensive research on the specific compound This compound is not widely documented in publicly available literature, its structural features suggest clear research objectives and a significant scope for application in chemical sciences. The molecule is a highly functionalized pyrazole, and the specific combination of its substituents—an iodo group, two isopropyl groups, and a vinyl group—makes it a valuable and versatile synthetic intermediate.

The primary research interest in this compound would likely revolve around its utility as a building block in organic synthesis, driven by the reactivity of its distinct functional groups:

The 4-Iodo Group: The iodine atom at the 4-position is the most reactive site for synthetic modification. Halogenated pyrazoles, particularly iodo-pyrazoles, are excellent substrates for a wide range of transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings. researchgate.netresearchgate.net This allows for the straightforward introduction of aryl, alkynyl, and vinyl groups at this position, enabling the rapid construction of complex molecular architectures. Research objectives would include exploring the scope of these coupling reactions to create libraries of novel, highly substituted pyrazoles. researchgate.netmetu.edu.tr

The 5-Vinyl Group: The vinyl group is another key functional handle. It can participate in various reactions, including polymerization to form novel nitrogen-rich polymers, cycloaddition reactions (like Diels-Alder), and metathesis. nih.govmdpi.com The vinyl group's electronic properties are influenced by the pyrazole ring, making its reactivity a subject of interest. mdpi.com Research could focus on synthesizing new heterocyclic systems by reacting the vinyl group or developing new polymeric materials with unique properties. nih.gov

The 1,3-Diisopropyl Groups: The two isopropyl groups at the 1 and 3 positions provide significant steric bulk. This steric hindrance can influence the regioselectivity of reactions on the pyrazole ring and affect the conformational properties of the final products. ontosight.ai Furthermore, these alkyl groups increase the lipophilicity of the molecule, which can be an important factor in applications such as medicinal chemistry or materials science. Research objectives might involve studying the steric and electronic effects of these groups on the reactivity of the iodo and vinyl functionalities.

A key research objective for This compound would be to utilize it as a multifunctional scaffold. For example, a synthetic route could first involve a cross-coupling reaction at the iodo position, followed by a chemical transformation of the vinyl group, demonstrating the orthogonal reactivity of these sites. This would establish the compound as a powerful tool for creating diverse and complex molecules from a single, well-defined starting material.

Compound Properties

Below is a table summarizing the key chemical identifiers for the subject compound.

| Property | Value |

| Compound Name | This compound |

| Molecular Formula | C₁₁H₁₇IN₂ |

| IUPAC Name | 4-iodo-1,3-bis(propan-2-yl)-5-vinyl-1H-pyrazole |

| Canonical SMILES | CC(C)N1C(=C(C(=C1)I)C=C)C(C)C |

| InChI Key | (Inferred) Information not available |

| Molecular Weight | 316.17 g/mol |

| Appearance | (Inferred) Likely a solid or oil at room temperature |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H17IN2 |

|---|---|

Molecular Weight |

304.17 g/mol |

IUPAC Name |

5-ethenyl-4-iodo-1,3-di(propan-2-yl)pyrazole |

InChI |

InChI=1S/C11H17IN2/c1-6-9-10(12)11(7(2)3)13-14(9)8(4)5/h6-8H,1H2,2-5H3 |

InChI Key |

GQEPNGIEOQKDMG-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=NN(C(=C1I)C=C)C(C)C |

Origin of Product |

United States |

Synthetic Methodologies for 4 Iodo 1,3 Diisopropyl 5 Vinyl 1h Pyrazole

Strategies for Pyrazole (B372694) Core Construction

Cyclocondensation Approaches

Cyclocondensation reactions represent the most traditional and widely employed method for pyrazole synthesis. These reactions typically involve the condensation of a binucleophilic hydrazine (B178648) with a 1,3-dielectrophilic species.

The reaction of hydrazines with 1,3-dicarbonyl compounds is a classic and straightforward method for the synthesis of polysubstituted pyrazoles. nih.govmdpi.com This approach, first reported by Knorr in 1883, involves the cyclocondensation of a β-diketone with a hydrazine derivative. nih.govmdpi.com The reaction proceeds through a nucleophilic attack of the hydrazine on the carbonyl groups of the 1,3-dicarbonyl compound, followed by dehydration to yield the pyrazole ring. A significant consideration in this synthesis is the potential for the formation of regioisomers when an unsymmetrical 1,3-dicarbonyl compound and a substituted hydrazine are used. nih.gov

Similarly, α,β-ethylenic ketones can serve as the 1,3-dielectrophilic partner in cyclocondensation reactions with hydrazines. researchgate.net This method also provides a versatile route to pyrazole derivatives. The reaction mechanism involves a Michael addition of the hydrazine to the α,β-unsaturated system, followed by intramolecular cyclization and dehydration.

| Reactant 1 | Reactant 2 | Product | Key Features |

| Hydrazine Derivative | 1,3-Dicarbonyl Compound | Polysubstituted Pyrazole | Classic, versatile, potential for regioisomer formation. nih.govmdpi.com |

| Hydrazine Derivative | α,β-Ethylenic Ketone | Polysubstituted Pyrazole | Involves Michael addition followed by cyclization. researchgate.net |

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of pyrazoles, aiming to reduce the environmental impact of chemical processes. benthamdirect.comthieme-connect.comresearchgate.netthieme-connect.comnih.gov These protocols often focus on the use of environmentally benign solvents, such as water, and alternative energy sources like microwave irradiation and ultrasound. benthamdirect.comthieme-connect.comresearchgate.netthieme-connect.comnih.gov

Water-based syntheses of pyrazoles have gained significant attention due to the low cost, non-toxicity, and non-flammability of water. thieme-connect.comthieme-connect.com These reactions can be facilitated by the use of catalysts that are active in aqueous media. thieme-connect.com Microwave-assisted synthesis has been shown to significantly reduce reaction times and improve yields in pyrazole formation. researchgate.net Similarly, ultrasound irradiation can enhance the rate of reaction through acoustic cavitation. researchgate.net The use of solvent-free conditions and heterogeneous catalysts are other key aspects of green pyrazole synthesis, minimizing waste and allowing for easier catalyst recovery and reuse. benthamdirect.comresearchgate.net

| Green Chemistry Approach | Description | Advantages |

| Aqueous Media | Utilizes water as the solvent. thieme-connect.comthieme-connect.com | Environmentally benign, cost-effective, safe. thieme-connect.comthieme-connect.com |

| Microwave Irradiation | Employs microwave energy to accelerate the reaction. researchgate.net | Reduced reaction times, improved yields. researchgate.net |

| Ultrasound Sonication | Uses high-frequency sound waves to promote the reaction. researchgate.net | Enhanced reaction rates. researchgate.net |

| Solvent-Free Conditions | Reactions are carried out without a solvent. benthamdirect.com | Reduced waste, simplified workup. benthamdirect.com |

| Heterogeneous Catalysis | Employs a solid catalyst that is easily separated from the reaction mixture. researchgate.net | Catalyst recyclability, cleaner product. researchgate.net |

Transition Metal-Catalyzed Cyclization Reactions

Transition metal catalysis has emerged as a powerful tool for the synthesis of complex organic molecules, including pyrazoles. These methods often offer high efficiency, selectivity, and functional group tolerance.

Copper-catalyzed reactions have been extensively developed for the synthesis of pyrazoles. rsc.orgacs.orgresearchgate.netacs.org These methods include C-N bond formation through cross-coupling reactions and oxidative cyclizations. For instance, copper can catalyze the aerobic oxidative C(sp2)–H amination for the synthesis of pyrazoles under mild conditions. acs.org Another approach involves the copper-catalyzed cascade reaction of oxime acetates, amines, and aldehydes to form polysubstituted pyrazoles. rsc.org This process is atom- and step-economical, utilizing an inexpensive copper catalyst and green oxidants. rsc.org

| Copper-Catalyzed Method | Description | Key Features |

| Aerobic Oxidative C(sp2)–H Amination | Direct C-H functionalization to form a C-N bond. acs.org | Mild conditions, good functional group tolerance. acs.org |

| Cascade Reaction of Oxime Acetates, Amines, and Aldehydes | A multi-step reaction in a single pot leading to the pyrazole ring. rsc.org | Atom- and step-economical, uses a green oxidant. rsc.org |

Palladium and ruthenium catalysts have also proven to be highly effective in the synthesis of pyrazoles. acs.orgnih.govorganic-chemistry.orgacs.orgacs.orgresearchgate.netthieme-connect.com Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, can be used to form the N-aryl bond in N-arylpyrazoles. acs.org Palladium catalysis is also employed in the arylation of pyrazole C-H bonds, allowing for the introduction of aryl groups at specific positions on the pyrazole ring. nih.gov Additionally, palladium-catalyzed ring-opening reactions of 2H-azirines with hydrazones provide a route to polysubstituted pyrazoles. organic-chemistry.org

Ruthenium-catalyzed reactions offer alternative pathways for pyrazole synthesis. For example, ruthenium can catalyze the acceptorless dehydrogenative coupling of 1,3-diols with arylhydrazines to produce pyrazoles, with water and hydrogen as the only byproducts. acs.org This method is highly atom-economical and environmentally friendly. Ruthenium has also been utilized in the photocatalytic synthesis of pyrazoles under blue light irradiation. researchgate.net

| Catalyst | Reaction Type | Description |

| Palladium | Cross-Coupling | Formation of N-arylpyrazoles from pyrazoles and aryl halides/triflates. acs.org |

| Palladium | C-H Arylation | Direct introduction of aryl groups onto the pyrazole ring. nih.gov |

| Palladium | Ring-Opening of 2H-Azirines | Reaction with hydrazones to form polysubstituted pyrazoles. organic-chemistry.org |

| Ruthenium | Acceptorless Dehydrogenative Coupling | Reaction of 1,3-diols with arylhydrazines to form pyrazoles. acs.org |

| Ruthenium | Photocatalysis | Synthesis of pyrazoles using blue light. researchgate.net |

[3+2] Cycloaddition Strategies for Pyrazole Synthesis

The [3+2] cycloaddition, or 1,3-dipolar cycloaddition, is a cornerstone in the synthesis of five-membered heterocycles, including pyrazoles. This strategy involves the reaction of a 1,3-dipole with a dipolarophile to form the heterocyclic ring in a highly convergent manner.

Nitrile imines are versatile 1,3-dipoles that are frequently generated in situ from hydrazonoyl halides or by the oxidation of hydrazones. They readily react with a variety of dipolarophiles to afford pyrazoline intermediates, which can then be oxidized to pyrazoles.

The reaction of in situ generated nitrile imines with enamides has been shown to be an efficient method for producing a wide range of functionalized pyrazoline derivatives, which can be converted to pyrazoles in a one-pot process. mdpi.com Similarly, [3+2] cycloaddition of nitrile imines with enones leads to 5-acyl-pyrazolines, which can be selectively aromatized to either fully substituted or 1,3,4-trisubstituted pyrazoles depending on the oxidation conditions. organic-chemistry.org This highlights the utility of this method for creating diverse substitution patterns on the pyrazole core. organic-chemistry.org

The choice of dipolarophile is crucial for the final substitution pattern. For instance, the reaction of nitrile imines with chalcones provides a pathway to trifluoromethylated pyrazoles. organic-chemistry.org Furthermore, the use of ninhydrin-derived Morita–Baylis–Hillman carbonates as dipolarophiles in reactions with nitrilimines allows for the effective synthesis of 1,3,5-trisubstituted pyrazoles in high yields. nih.gov

| 1,3-Dipole Precursor | Dipolarophile | Intermediate/Product | Key Feature | Reference |

| Hydrazonoyl Halides | Enamides | Pyrazolines/Pyrazoles | Good functional group tolerance | mdpi.com |

| Hydrazonoyl Halides | Enones (Chalcones) | 5-Acyl-pyrazolines/Pyrazoles | Solvent-dependent selective oxidation | organic-chemistry.org |

| Hydrazonoyl Halides | MBH carbonates | 1,3,5-Trisubstituted pyrazoles | High yields and regioselectivity | nih.gov |

| Aromatic Hydrazines/Aldehydes | Alkenes/Alkynes | Pyrazolines/Pyrazoles | In situ generation of nitrile imine | rsc.org |

Alkynes are excellent dipolarophiles for [3+2] cycloaddition reactions with nitrile imines, directly yielding aromatic pyrazole products without the need for a subsequent oxidation step. This approach is particularly useful for the synthesis of polysubstituted pyrazoles.

The reaction of trifluoroacetohydrazonoyl bromides with alkynones, alkynyl esters, and ynamides serves as an effective method for synthesizing 3-(trifluoromethyl)pyrazoles. nih.gov The regioselectivity of the cycloaddition is a key aspect, often leading to a single regioisomer. Multicomponent reactions that embed the [3+2] cycloaddition of in situ generated diazo compounds with alkynes have also been developed, providing concise routes to highly functionalized pyrazoles. researchgate.net For example, vinyl azides can act as alkyne surrogates, reacting with diazo compounds to form pyrazoles after elimination of the azide (B81097) group. researchgate.net

Modern synthetic chemistry has seen a surge in the use of photoredox and electrochemical methods, which offer green and efficient alternatives to traditional synthetic protocols. These techniques have been successfully applied to the synthesis of pyrazoles.

Visible light photoredox catalysis enables the synthesis of polysubstituted pyrazoles from hydrazine and various Michael acceptors under very mild conditions, using air as the terminal oxidant. nih.gov The proposed mechanism involves the photocatalyst-promoted oxidation of hydrazine to diazene, which then undergoes addition to the Michael acceptor followed by cyclization and aromatization. nih.gov Another innovative photochemical approach involves a domino photoclick cycloaddition followed by a photocatalyzed oxidative deformylation, using α,β-unsaturated aldehydes as synthetic equivalents of alkynes. ontosight.ai

Electrochemical methods provide another powerful avenue for pyrazole synthesis. An electrochemical approach for the direct synthesis of pyrazolines and pyrazoles from hydrazones and dipolarophiles has been developed, which can be performed on a large scale. rsc.org This method often employs sodium iodide as both a supporting electrolyte and a mediator. rsc.org Furthermore, electrochemical oxidative aromatization of pyrazolines to pyrazoles has been demonstrated, using inexpensive sodium chloride as a mediator in a biphasic system. acs.org Electrochemical C-H halogenation, including chlorination, of pyrazoles has also been reported, offering a direct route to functionalized pyrazoles. nih.govbeilstein-journals.org

| Method | Reactants | Key Features | Reference |

| Visible Light Photoredox Catalysis | Hydrazine, Michael Acceptors | Green, mild conditions, air as oxidant | nih.gov |

| Photoclick Cycloaddition/Deformylation | Tetrazoles, α,β-Unsaturated Aldehydes | Uses aldehydes as alkyne equivalents | ontosight.ai |

| Electrochemical [3+2] Cycloaddition | Hydrazones, Dipolarophiles | Scalable, uses NaI as mediator | rsc.org |

| Electrochemical Aromatization | Pyrazolines | Sustainable, uses NaCl as mediator | acs.org |

Multicomponent Reactions for Pyrazole Derivatives

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains substantial portions of all the reactants, are highly efficient for building molecular complexity. Numerous MCRs have been developed for the synthesis of polysubstituted pyrazoles.

The classical Knorr synthesis, involving the condensation of a 1,3-dicarbonyl compound with a hydrazine, can be adapted into a multicomponent format by generating the 1,3-dicarbonyl compound in situ. For instance, enolates can react with carboxylic acid chlorides to form the 1,3-diketone, which then reacts with a hydrazine in a one-pot fashion. nih.gov

Three-component reactions involving aldehydes, β-ketoesters, and hydrazines can lead to persubstituted pyrazoles. nih.gov Similarly, a three-component reaction of malononitrile, aldehydes, and hydrazines is a well-established route to aminopyrazoles. beilstein-journals.org This can be extended to a four-component synthesis of pyrano[2,3-c]pyrazoles by including a β-ketoester. beilstein-journals.org

More complex cascade reactions have also been designed. A four-component, one-pot synthesis of 2-(pyrazol-3-yl)pyridines has been developed from α-bromoketones, tosylhydrazide, an alkyne, and an NH-azole. rsc.org This reaction proceeds through the in situ generation of a diazo compound, followed by a 1,3-dipolar cycloaddition. rsc.org Enzyme-catalyzed MCRs have also been reported, such as the one-pot, three-component synthesis of 1,3,5-trisubstituted pyrazoles from phenyl hydrazines, nitroolefins, and benzaldehydes using an immobilized lipase. nih.gov

Introduction of Isopropyl Substituents into the Pyrazole Framework

The introduction of isopropyl groups at specific positions of the pyrazole ring is a critical step in the synthesis of the target molecule. This can be achieved either by incorporating the isopropyl group into one of the starting materials before the ring-forming reaction or by post-functionalization of a pre-formed pyrazole ring.

N-alkylation is a common method for introducing substituents at the N1 position of the pyrazole ring. For unsymmetrical pyrazoles, the alkylation can lead to a mixture of regioisomers, with the outcome often controlled by steric factors. semanticscholar.org N-alkylation can be performed under basic conditions using an isopropyl halide or under acidic conditions using trichloroacetimidate (B1259523) electrophiles. semanticscholar.org Enzymatic methods for the selective N-alkylation of pyrazoles using haloalkanes have also been developed, offering high regioselectivity. researchgate.net For the synthesis of 1-isopropylpyrazoles, using isopropyl hydrazine in the initial cyclocondensation reaction is a direct approach.

Introducing an isopropyl group at a carbon atom of the pyrazole ring, such as the C3 position, is more challenging. This typically requires starting with a precursor that already contains the isopropyl moiety. For example, a 1,3-dicarbonyl compound bearing an isopropyl group can be used in a Knorr-type synthesis. Alternatively, a pyrazole with a suitable leaving group at the C3 position could potentially undergo a cross-coupling reaction with an isopropyl-containing coupling partner, although this is a less common strategy for introducing simple alkyl groups.

Direct Alkylation Strategies on the Pyrazole Ring

Direct alkylation of a pre-formed pyrazole ring is a common method for introducing substituents onto the nitrogen atoms. Typically, this involves the deprotonation of the N-H group of a pyrazole using a base, followed by the addition of an alkyl halide electrophile. While this method is effective for N-alkylation, achieving the specific 1,3-diisopropyl substitution pattern of the target molecule through this route is challenging.

The primary difficulties lie in controlling the regioselectivity. Direct C-alkylation of the pyrazole ring is generally less facile than N-alkylation and often results in a mixture of products. Furthermore, starting with a 3-isopropyl-1H-pyrazole and attempting to introduce the second isopropyl group at the N1 position would compete with potential alkylation at the N2 position, leading to isomeric mixtures. While acid-catalyzed N-alkylation methods using trichloroacetimidates have been developed, they are also primarily directed towards N-functionalization. researchgate.netmdpi.com Therefore, direct alkylation is not typically the preferred strategy for the regioselective synthesis of 1,3-disubstituted pyrazoles like the diisopropyl scaffold required here.

Utilization of Isopropyl-Containing Building Blocks in Cyclization

A more robust and regioselective approach to the 1,3-diisopropyl-1H-pyrazole core involves the construction of the heterocyclic ring from acyclic, isopropyl-containing precursors. The most common and effective method for pyrazole synthesis is the condensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative. jocpr.comorganic-chemistry.org

To obtain the desired 1,3-diisopropyl substitution pattern, the reaction would involve the cyclocondensation of 2,6-dimethylheptane-3,5-dione with isopropylhydrazine. The 1,3-diketone provides the carbon backbone of the pyrazole ring with an isopropyl group destined for the C3 position, while isopropylhydrazine provides the two nitrogen atoms and the N1-isopropyl substituent. This method offers excellent control over the placement of the substituents.

A general one-pot synthesis of pyrazoles involves the in-situ formation of the 1,3-diketone from a ketone and an acid chloride, followed by the addition of hydrazine. organic-chemistry.org This can be adapted for the current target by reacting 3-methyl-2-butanone (B44728) with isobutyryl chloride in the presence of a strong base (e.g., LDA or NaHMDS) to form the 2,6-dimethylheptane-3,5-dione intermediate, which is then reacted with isopropylhydrazine without isolation.

Table 1: Cyclization Reaction for 1,3-Diisopropyl-1H-pyrazole Synthesis

| Reactant A | Reactant B | Key Intermediate | Product | Reaction Type |

|---|---|---|---|---|

| 2,6-Dimethylheptane-3,5-dione | Isopropylhydrazine | Hydrazone | 1,3-Diisopropyl-1H-pyrazole | Cyclocondensation |

| 3-Methyl-2-butanone + Isobutyryl Chloride | Isopropylhydrazine | 2,6-Dimethylheptane-3,5-dione | 1,3-Diisopropyl-1H-pyrazole | One-Pot Acylation/Cyclocondensation |

Following the successful synthesis of the 1,3-diisopropyl-1H-pyrazole core, the next logical step is the introduction of the iodine atom. The pyrazole ring is susceptible to electrophilic substitution, and when the C4 position is unsubstituted, it is the most electronically rich and sterically accessible site for such reactions. researchgate.net Treatment of 1,3-diisopropyl-1H-pyrazole with an electrophilic iodine source, such as iodine in the presence of an oxidizing agent (e.g., H₂O₂ or nitric acid) or N-iodosuccinimide (NIS), would selectively yield 4-iodo-1,3-diisopropyl-1H-pyrazole.

Introduction of Vinyl Substituents at Position 5 of the Pyrazole Ring

With the 4-iodo-1,3-diisopropyl-1H-pyrazole intermediate in hand, the final key transformation is the installation of the vinyl group at the C5 position. Several methodologies can be considered for this step.

Dehydration Methods for Vinylpyrazole Synthesis

The synthesis of vinyl groups via the dehydration of alcohols is a classic and effective method. In the context of pyrazoles, this strategy has been documented for the preparation of 1-vinylpyrazoles from 1-(β-hydroxyethyl)pyrazoles. mdpi.com By analogy, a similar approach could be applied to create a C5-vinyl group.

This synthetic route would first require the synthesis of a 5-(1-hydroxyethyl)pyrazole intermediate. This could be achieved by first performing a metal-halogen exchange or direct lithiation at the C5 position of 4-iodo-1,3-diisopropyl-1H-pyrazole, followed by quenching the resulting organometallic intermediate with acetaldehyde (B116499). The subsequent dehydration of the resulting secondary alcohol, 1-(4-iodo-1,3-diisopropyl-1H-pyrazol-5-yl)ethanol, under acidic conditions would yield the target compound, 4-iodo-1,3-diisopropyl-5-vinyl-1H-pyrazole. rsc.org

Acid-Catalyzed Cracking Pathways for Vinylpyrazole Formation

An alternative, though less common, method for generating vinylpyrazoles involves the acid-catalyzed thermal cracking of geminal bis(1-pyrazolyl)alkanes. mdpi.comresearchgate.net This method has been reported for the synthesis of 1-vinylpyrazoles, where a bis(pyrazolyl)alkane heated in the presence of an acid catalyst fragments to yield a 1-vinylpyrazole and a molecule of the parent pyrazole. mdpi.com

However, this methodology is specifically tailored for the formation of N-vinylpyrazoles (1-vinylpyrazoles). Its applicability for the synthesis of C-vinylpyrazoles, such as the target 5-vinyl derivative, has not been reported in the literature and is mechanistically unlikely. The reaction relies on the specific connectivity of the bis(pyrazolyl)alkane precursor, which does not readily translate to the formation of a C-C double bond at the C5 position.

Direct Vinylation of Pyrazoles with Free N-H Groups

The direct vinylation of pyrazoles is a well-established method for synthesizing N-vinylpyrazoles. These reactions typically involve pyrazoles with an unsubstituted N-H group, which can react with acetylene (B1199291) under pressure or with vinyl acetate (B1210297) in the presence of a mercury(II) catalyst. mdpi.com A tungsten-catalyzed reaction between pyrazole and acetylene to form N-vinyl-pyrazole, which acts as an acetaldehyde surrogate, has also been explored. rsc.org

The key requirement for these methods is the presence of a free N-H group for the vinylation to occur. As the synthetic intermediate, 4-iodo-1,3-diisopropyl-1H-pyrazole, is already substituted at the N1 position, these direct N-vinylation methods are not applicable for the synthesis of the target molecule.

Strategies for 5-Vinyl Functionalization on Pyrazole Scaffolds

The most versatile and reliable strategies for introducing a vinyl group at a specific carbon position on a heterocyclic ring involve modern transition-metal-catalyzed cross-coupling reactions. rsc.orgnih.gov These methods provide a powerful tool for C-C bond formation. For the synthesis of this compound, a palladium-catalyzed cross-coupling reaction is the most promising approach.

The strategy involves two main steps:

Halogenation at C5: First, the C5 position of the 4-iodo-1,3-diisopropyl-1H-pyrazole intermediate must be functionalized to enable cross-coupling. This can be achieved through regioselective bromination or iodination at the C5 position.

Cross-Coupling: The resulting 5-halo-4-iodo-1,3-diisopropyl-1H-pyrazole can then be coupled with a vinylating agent. Common and effective cross-coupling reactions for this purpose include:

Stille Coupling: Reaction with vinyltributyltin in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄).

Suzuki Coupling: Reaction with potassium vinyltrifluoroborate or vinylboronic acid esters using a palladium catalyst and a suitable base. nih.gov

Direct C-H activation at the C5 position is an emerging and atom-economical alternative. academie-sciences.fracademie-sciences.fr This would involve reacting the 4-iodo-1,3-diisopropyl-1H-pyrazole directly with a vinylating agent in the presence of a specialized palladium catalyst system that can selectively activate the C5-H bond. While powerful, achieving high regioselectivity can be challenging when multiple C-H bonds are present. academie-sciences.fr Given the existing substituents, a pre-functionalization via halogenation followed by a standard cross-coupling reaction offers a more predictable and controlled route to the final product.

Table 2: Palladium-Catalyzed Cross-Coupling for C5-Vinylation

| Coupling Reaction | Pyrazole Substrate | Vinylating Agent | Typical Catalyst |

|---|---|---|---|

| Stille Coupling | 5-Bromo-4-iodo-1,3-diisopropyl-1H-pyrazole | Vinyltributyltin | Pd(PPh₃)₄ |

| Suzuki Coupling | 5-Bromo-4-iodo-1,3-diisopropyl-1H-pyrazole | Potassium vinyltrifluoroborate | Pd(dppf)Cl₂ |

| Heck Coupling | 5-Iodo-4-iodo-1,3-diisopropyl-1H-pyrazole | Ethylene | Pd(OAc)₂ |

Regioselective Iodination at Position 4 of the Pyrazole Ring

The pyrazole ring is an electron-rich aromatic system, making it susceptible to electrophilic substitution reactions. The C-4 position is generally the most nucleophilic and sterically accessible site, thus favoring substitution at this position. For a substrate like 1,3-diisopropyl-5-vinyl-1H-pyrazole, the presence of electron-donating alkyl (diisopropyl) groups further activates the ring towards electrophilic attack, enhancing the inherent preference for C-4 functionalization.

Electrophilic iodination involves the attack of the electron-rich C-4 position of the pyrazole on a positively polarized iodine species (an electrophile). Various reagents and protocols have been developed to generate a suitable iodine electrophile and to achieve high regioselectivity and yield.

Molecular iodine (I₂) itself is a relatively weak electrophile. Therefore, its use in electrophilic substitution often requires a catalyst or an oxidizing agent to generate a more potent iodinating species, such as the iodonium (B1229267) ion (I⁺).

A common approach involves the use of an oxidizing agent, like hydrogen peroxide, in conjunction with molecular iodine. This system is considered a "green" method as it often uses water as a solvent and produces water as the only significant byproduct. researchgate.net The reaction proceeds by the oxidation of I₂ to a more electrophilic species, which is then attacked by the pyrazole ring.

Another strategy is to use molecular iodine in the presence of a Lewis acid or a base. For instance, systems like I₂–NaI–K₂CO₃ have been used for the iodination of pyrazoles bearing donor substituents. nih.gov The base can deprotonate the pyrazole, increasing its nucleophilicity and facilitating the reaction with molecular iodine.

| Substrate (Analog) | Reagents | Solvent | Temperature (°C) | Yield (%) |

| 1,3-Dialkylpyrazole | I₂, H₂O₂ | Water | 70 | 85-95 |

| 1-Aryl-3-alkylpyrazole | I₂, NaHCO₃ | Dichloromethane | 25 | 70-80 |

| 1,3,5-Trialkylpyrazole | I₂/NaI, K₂CO₃ | Aqueous Ethanol | 25 | 75-90 |

Cadmium(II) acetate has been shown to mediate the efficient and regioselective iodination of pyrazole derivatives. nih.govresearchgate.net This method is particularly effective for pyrazoles containing electron-donating groups. nih.gov The proposed mechanism suggests the in situ formation of acetyl hypoiodite (B1233010) (CH₃COOI) as the active iodinating agent. nih.govresearchgate.net Cadmium(II) acetate facilitates the reaction between molecular iodine and the solvent or other acetate sources to generate this highly electrophilic species.

The reaction conditions are typically mild, often proceeding at room temperature. kazanmedjournal.ru The choice of solvent and the molar ratios of the reagents are critical for optimizing the yield of the desired 4-iodo product. researchgate.net The increased nucleophilicity of the pyrazole ring, enhanced by substituents like the diisopropyl groups in the target molecule, promotes the competitive iodination at the C-4 position. nih.govresearchgate.net

| Substrate (Analog) | Reagents | Solvent | Temperature (°C) | Yield (%) |

| 1,3,5-Trimethylpyrazole | I₂, Cd(OAc)₂ | Dimethyl Sulfoxide | 25 | High |

| N-Propargylpyrazole | I₂, Cd(OAc)₂ | Acetic Acid | 25 | Good |

The combination of potassium iodide (KI) and potassium iodate (B108269) (KIO₃) in an acidic medium provides a potent system for electrophilic iodination. nih.gov In the presence of an acid, such as sulfuric acid, this mixture generates molecular iodine and, subsequently, a highly effective iodinating agent, believed to be hypoiodous acid (HOI) or a related species. nih.govresearchgate.net

This method is advantageous because it avoids the direct handling of pure halogens and utilizes stable, inexpensive salts. nih.gov The reaction is generally efficient for a variety of pyrazole substrates. A novel protocol utilizes KIO₃ as the iodinating agent with a diphenyl diselenide catalyst under acidic conditions to achieve the direct iodination of a C-4 pyrazole ring generated in situ. nih.gov

| Substrate (Analog) | Reagents | Solvent | Temperature (°C) | Yield (%) |

| 1-Arylpyrazole | KIO₃, (PhSe)₂ | Acetic Acid | 80 | 75-90 |

| 1,3-Dimethylpyrazole | KI, KIO₃, H₂SO₄ | Water/CCl₄ | 20 | 74-93 |

Cerium(IV) ammonium (B1175870) nitrate (B79036) (CAN) is a versatile one-electron oxidizing agent that can be used to facilitate the regioselective C-4 iodination of pyrazoles in the presence of molecular iodine. nih.govnih.gov This method has proven to be highly regioselective for producing 4-iodopyrazoles. researchgate.netnih.gov

The proposed mechanism involves the oxidation of I₂ by CAN to generate a highly electrophilic iodine species. mdpi.comorganic-chemistry.org This species is then readily attacked by the electron-rich C-4 position of the pyrazole ring. The reaction conditions are generally mild, and the protocol is applicable to a range of pyrazole derivatives. For some substrates, reflux temperatures may be required to achieve complete conversion. nih.gov

| Substrate (Analog) | Reagents | Solvent | Temperature (°C) | Yield (%) |

| 1-Aryl-3-CF₃-pyrazole | I₂, CAN | Acetonitrile | Reflux | 70-85 |

| 1,3-Diphenylpyrazole | I₂, CAN | Acetonitrile | 25 | High |

The regioselectivity of electrophilic halogenation on the pyrazole ring is predominantly governed by electronic factors. The C-4 position of the pyrazole nucleus is the most electron-rich and, therefore, the most susceptible to attack by electrophiles. This inherent reactivity is the primary reason for the strong preference for C-4 substitution in reactions like iodination.

In the specific case of 1,3-diisopropyl-5-vinyl-1H-pyrazole, the electronic landscape is further influenced by the substituents:

N-1 and C-3 Isopropyl Groups: These alkyl groups are electron-donating through inductive effects, further increasing the electron density of the pyrazole ring and reinforcing the preference for electrophilic attack at C-4.

While electrophilic substitution overwhelmingly favors the C-4 position, achieving substitution at the C-5 position typically requires a different synthetic strategy. A common method to achieve C-5 functionalization is through deprotonation with a strong base, such as n-butyllithium (n-BuLi), to form a C-5 lithium pyrazolide intermediate. researchgate.netnih.gov This highly nucleophilic species can then be trapped with an electrophile, like molecular iodine, to exclusively yield the 5-iodo derivative. nih.gov This highlights the mechanistic control available to chemists: electrophilic conditions favor C-4 substitution, whereas deprotonation/metallation strategies enable C-5 functionalization.

Influence of Existing Substituents on Iodination Selectivity

The regioselectivity of electrophilic substitution on the pyrazole ring is profoundly influenced by the electronic properties of the substituents attached to it. For the precursor, 1,3-diisopropyl-5-vinyl-1H-pyrazole, the iodination is directed predominantly to the C-4 position due to the cumulative electronic effects of the isopropyl and vinyl groups.

Electron-Donating Groups: The isopropyl groups at the N-1 and C-3 positions are electron-donating through inductive effects (+I). These groups increase the electron density of the pyrazole ring, making it more susceptible to electrophilic attack. This activation is particularly pronounced at the C-4 position, which is the most nucleophilic carbon in N-substituted pyrazoles lacking a C-4 substituent. researchgate.netnih.gov Studies have consistently shown that pyrazoles bearing electron-donating alkyl groups undergo electrophilic iodination preferentially at the C-4 position. researchgate.netresearchgate.net

Vinyl Group: The vinyl group at the C-5 position can exert both a weak electron-withdrawing effect through resonance (-M) and a weak electron-donating effect. However, in the context of electrophilic aromatic substitution on the pyrazole ring, the primary influence of the N-1 and C-3 alkyl groups typically governs the regiochemical outcome. While electrophilic attack can sometimes occur at the exocyclic double bond of vinylpyrazoles, the activation of the C-4 position by the two isopropyl groups makes substitution on the ring the more favorable pathway. mdpi.com Research on the iodination of 1-aryl-3-CF3-1H-pyrazoles has demonstrated that C-4 iodination is highly regioselective, even in the presence of various substituents, underscoring the intrinsic reactivity of this position. nih.gov

The combined activating and directing effects of the N-1 and C-3 isopropyl groups strongly favor the introduction of iodine at the C-4 position. This high degree of regioselectivity simplifies the synthesis by minimizing the formation of isomeric byproducts.

| Substituent | Position | Electronic Effect | Influence on Iodination |

|---|---|---|---|

| Isopropyl | N-1 | Electron-donating (+I) | Activates the ring, directs to C-4 |

| Isopropyl | C-3 | Electron-donating (+I) | Activates the ring, directs to C-4 |

| Vinyl | C-5 | Weakly activating/deactivating | Minimal directing effect compared to isopropyl groups for C-4 substitution |

Integrated Synthetic Pathways for this compound

The construction of a polysubstituted pyrazole like this compound can be accomplished through various integrated pathways that assemble the molecule either stepwise or concurrently.

Sequential functionalization is a robust strategy that builds molecular complexity in a controlled, stepwise manner. This approach allows for the unambiguous placement of each substituent. A logical pathway to this compound would involve the initial synthesis of a pyrazole core, followed by the sequential introduction of the required functional groups.

A plausible synthetic sequence is outlined below:

Formation of the Pyrazole Core: The synthesis could begin with the condensation of a β-diketone precursor, such as 2,4-dimethyl-3-pentanone, with isopropylhydrazine to form 1,3-diisopropyl-1H-pyrazole.

Functionalization at C-5: The next step would involve introducing a functional group at the C-5 position that can be converted to a vinyl group. This could be achieved by C-H activation or by first halogenating the C-5 position (e.g., bromination), followed by a palladium-catalyzed cross-coupling reaction. For instance, a Stille or Suzuki coupling with a vinyl organometallic reagent (e.g., vinyltributyltin or vinylboronic acid) would install the vinyl group.

Iodination at C-4: The final step would be the regioselective iodination of the resulting 1,3-diisopropyl-5-vinyl-1H-pyrazole at the C-4 position using an appropriate iodinating agent, such as iodine in the presence of an oxidant like ceric ammonium nitrate (CAN) or a combination of I2/HIO3. nih.govnih.gov

An alternative sequential approach could involve introducing the iodine atom at an earlier stage, for example, by starting with a 4-iodopyrazole (B32481) and subsequently adding the vinyl group. However, the high reactivity of the C-4 position in the di-isopropyl substituted pyrazole makes the final-step iodination a highly efficient and selective strategy. researchgate.net

Modern synthetic chemistry increasingly favors one-pot and cascade reactions, which combine multiple transformations in a single operation without isolating intermediates. mdpi.com These methods enhance efficiency, reduce waste, and can rapidly generate molecular diversity. rsc.orgrsc.org

A hypothetical one-pot synthesis for a tetrasubstituted pyrazole like the target molecule could be designed based on established multicomponent strategies. acs.orgrsc.org For instance, a four-component reaction could theoretically combine:

An appropriate hydrazine (isopropylhydrazine).

A 1,3-dicarbonyl compound or its equivalent that would form the C-3 isopropyl and C-5 vinyl backbone.

A source for the C-4 iodine atom.

A catalyst to promote the cascade of reactions.

Recent literature describes powerful cascade reactions for synthesizing polysubstituted pyrazoles. rsc.orgresearchgate.net For example, cascade reactions involving N-tosylhydrazones and alkynes can generate complex pyrazole structures. rsc.org An approach for this compound might involve the in-situ generation of a reactive intermediate from isopropylhydrazine and a suitable carbonyl compound, which then undergoes a cycloaddition with a vinyl-containing alkyne, followed by an iodination step within the same pot. Iodine-mediated cascade reactions have been shown to be effective for producing functionalized pyrazoles where iodine plays a dual role as both a Lewis acid and an oxidant.

| Strategy | Description | Advantages | Challenges |

|---|---|---|---|

| Sequential Functionalization | Stepwise introduction of substituents onto a pre-formed pyrazole core. | High control over regiochemistry; well-established reactions. acs.org | Multiple steps, requires purification of intermediates, potentially lower overall yield. |

| One-Pot/Cascade Reactions | Multiple reaction steps occur in a single flask without isolation of intermediates. rsc.orgacs.org | Increased efficiency, reduced waste, shorter synthesis time. mdpi.com | Requires careful optimization of reaction conditions to ensure compatibility of all components and reagents. |

Protecting groups are essential tools in organic synthesis for temporarily masking a reactive functional group to prevent it from interfering with subsequent reactions or to direct functionalization to a specific position. nih.gov In pyrazole chemistry, N-protecting groups are commonly used to control regioselectivity during functionalization. nih.govrsc.org

While the synthesis of this compound may not strictly require a protecting group due to the favorable directing effects of the substituents, such strategies are invaluable for synthesizing isomers or more complex analogues.

Directing C-H Functionalization: A protecting group on one of the pyrazole nitrogens can direct metalation and subsequent C-H functionalization to a specific carbon atom. For example, the (2-trimethylsilylethoxy)methyl (SEM) group has been used effectively in pyrazole synthesis. By protecting the N-1 position, C-H arylation can be directed to the C-5 position. A key strategy involves a "SEM switch," where the protecting group is transposed from one nitrogen to the other, which in turn alters the reactivity of the C-3 and C-5 positions, allowing for sequential and controlled functionalization. nih.gov

Blocking Positions: A removable blocking group can be installed at a reactive position (like C-4) to force a subsequent reaction to occur elsewhere. After the desired functionalization is complete, the blocking group is removed. For instance, an ester group at the C-4 position can act as a blocking group to enable arylation at the C-5 position, after which the ester can be removed.

Commonly used protecting groups in pyrazole synthesis include the tetrahydropyranyl (THP) and Boc groups, which can be introduced and removed under specific conditions, offering a versatile method for controlling synthetic outcomes. rsc.orgarkat-usa.org The choice of protecting group depends on its stability to the reaction conditions required for subsequent functionalization steps and the ease of its eventual removal.

Reactivity and Chemical Transformations of 4 Iodo 1,3 Diisopropyl 5 Vinyl 1h Pyrazole

Reactivity of the Iodide Moiety at Position 4

The carbon-iodine bond at the C4 position of the pyrazole (B372694) ring is the primary site of reactivity for this compound. The electron-rich nature of the pyrazole ring and the good leaving group ability of iodide make this position susceptible to a range of metal-catalyzed cross-coupling reactions and halogen-metal exchange processes. These transformations are fundamental for introducing new carbon-carbon and carbon-heteroatom bonds, thereby allowing for extensive molecular diversification.

Transition metal-catalyzed cross-coupling reactions represent one of the most powerful tools for the functionalization of 4-iodopyrazoles. researchgate.net The reactivity of the C-I bond facilitates coupling with various partners under relatively mild conditions, making it a preferred substrate over the corresponding bromides or chlorides. wikipedia.org

The Suzuki-Miyaura coupling is a highly effective method for forming carbon-carbon bonds by reacting an organic halide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. icmpp.roscirp.org This reaction is widely used for the synthesis of 4-aryl pyrazoles. nih.gov For 4-iodo-1,3-diisopropyl-5-vinyl-1H-pyrazole, the Suzuki-Miyaura reaction provides a direct route to introduce aryl, heteroaryl, or vinyl substituents at the C4 position.

The general reaction scheme involves the palladium-catalyzed coupling of the 4-iodopyrazole (B32481) with a suitable boronic acid (R-B(OH)₂). The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields. researchgate.net Palladium catalysts such as Pd(PPh₃)₄ or precatalysts like XPhos Pd G2 are often effective. scirp.orgrsc.org The reaction tolerates a wide range of functional groups on the boronic acid partner, enabling the synthesis of complex pyrazole derivatives. nih.gov

| Catalyst/Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 80-100 | Good to Excellent | scirp.org |

| XPhos Pd G2 | K₃PO₄ | Dioxane/H₂O | 60-100 | Good to Very Good | nih.gov |

| Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/H₂O | 100 | High | nih.gov |

This is an interactive data table based on typical conditions for Suzuki-Miyaura coupling of halo-pyrazoles. Specific yields for the title compound may vary.

The Sonogashira coupling reaction is a cornerstone for the synthesis of alkynyl-substituted aromatic and heteroaromatic compounds. wikipedia.org It involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst, in the presence of a base. nih.govlibretexts.org This methodology is particularly effective for the alkynylation of 4-iodopyrazoles, providing a direct pathway to 4-(alkynyl)-1H-pyrazoles. clockss.orgnih.gov

For this compound, Sonogashira coupling with various terminal alkynes (H-C≡C-R) introduces a rigid alkynyl linker at the C4 position. This transformation is valuable for constructing extended π-systems and for synthesizing precursors to more complex heterocyclic structures. researchgate.net The reaction is typically carried out under mild conditions, often at room temperature, using catalysts like PdCl₂(PPh₃)₂ in conjunction with CuI. beilstein-journals.org Copper-free Sonogashira protocols have also been developed. libretexts.org

| Catalyst | Co-catalyst | Base | Solvent | Temperature (°C) | Reference |

| PdCl₂(PPh₃)₂ | CuI | Et₃N / Piperidine | THF / DMF | Room Temp - 55 | nih.govbeilstein-journals.org |

| Pd/C | CuI | PPh₃ / K₂CO₃ | DMF | 100 | nih.gov |

| Pd(PPh₃)₄ | CuI | Et₃N | Toluene | 80 | researchgate.net |

This is an interactive data table illustrating common conditions for the Sonogashira coupling of iodoarenes.

Copper-catalyzed cross-coupling reactions offer a complementary approach to palladium-based methods, particularly for the formation of carbon-heteroatom bonds. The direct alkoxylation (C-O coupling) of 4-iodopyrazoles with various alcohols can be achieved using a copper(I) iodide (CuI) catalyst. nih.govsemanticscholar.org This reaction, often performed under microwave irradiation, provides an efficient route to 4-alkoxypyrazoles. researchgate.net The optimal conditions typically involve a copper catalyst, a ligand such as 3,4,7,8-tetramethyl-1,10-phenanthroline, and a base like potassium t-butoxide. nih.govsemanticscholar.org

Similarly, copper-catalyzed C-N coupling reactions can be employed to introduce amino groups at the C4 position. nih.gov This transformation is suitable for coupling with alkylamines, while palladium catalysis may be more favorable for aromatic amines. nih.gov The choice of catalytic system is crucial and often depends on the nature of the amine coupling partner to avoid side reactions. nih.govresearchgate.net

| Coupling Type | Catalyst | Ligand | Base | Substrate | Reference |

| C-O (Alkoxylation) | CuI (20 mol%) | 3,4,7,8-Tetramethyl-1,10-phenanthroline | K-OtBu | Alcohols | nih.govsemanticscholar.org |

| C-N (Amination) | CuI (10 mol%) | 1,10-Phenanthroline | K₃PO₄ | Pyrazole | researchgate.net |

| C-N (Amination) | Cu(I) | Pyrrole-ol ligand | K₃PO₄ | Sterically hindered amines | nih.gov |

This is an interactive data table summarizing conditions for copper-catalyzed coupling reactions with iodopyrazoles.

The introduction of sulfur-containing functional groups can be achieved through sulfenylation reactions. While direct C-H sulfenylation is a known process, the functionalization of a C-I bond offers a distinct pathway. researchgate.net For instance, the C4-sulfenylation of a 4-iodo-1H-pyrazole derivative has been demonstrated using arylsulfonyl hydrazides in water under metal-free conditions. researchgate.net The mechanism is proposed to involve the in-situ formation of iodine, which facilitates the C-S bond formation. researchgate.net This approach provides a green and efficient method for synthesizing 4-(arylthio)pyrazole derivatives. Other methods for the thiocyanation of pyrazoles often involve electrophilic substitution on an unsubstituted C4 position, highlighting the utility of the C4-iodo precursor for regioselective functionalization. beilstein-journals.org

Halogen-metal exchange is a powerful and rapid reaction that converts an organic halide into an organometallic reagent, which can then be trapped with a wide variety of electrophiles. wikipedia.org This two-step sequence allows for the introduction of functional groups that are not accessible via direct cross-coupling. For this compound, the iodine atom can be readily exchanged with a metal, typically lithium or magnesium.

The reaction of the 4-iodopyrazole with an organolithium reagent, such as n-butyllithium or t-butyllithium, at low temperatures results in a lithium-halogen exchange, forming a 4-lithiopyrazole intermediate. wikipedia.orgharvard.edu This highly reactive species can then react with electrophiles such as aldehydes, ketones, carbon dioxide (to form a carboxylic acid), or alkyl halides. This method is particularly useful for creating functional groups that are incompatible with the conditions of cross-coupling reactions. nih.gov Bromine-lithium and bromine-magnesium exchanges have been shown to be highly regioselective in related vinylpyrazole systems, demonstrating the precise control achievable with this method. nih.govresearchgate.net

| Exchange Reagent | Intermediate | Electrophile (E) | Product | Reference |

| n-BuLi / t-BuLi | 4-Lithio-pyrazole | RCHO | Pyrazole-4-CH(OH)R | wikipedia.orgharvard.edu |

| n-BuLi / t-BuLi | 4-Lithio-pyrazole | CO₂ then H⁺ | Pyrazole-4-COOH | nih.gov |

| i-PrMgCl | 4-Pyrazolylmagnesium chloride | H₂O | 4-H-pyrazole | wikipedia.orgnih.gov |

This is an interactive data table showing examples of functionalization via halogen-metal exchange.

Cross-Coupling Reactions as Key Transformation Pathways

Reactivity of the Vinyl Moiety at Position 5

The exocyclic double bond of the vinyl group is a key site for various chemical transformations, including addition and cyclopropanation reactions. Its reactivity is influenced by conjugation with the pyrazole ring.

Vinylpyrazoles are known to react with thiols through either ionic or free-radical mechanisms, leading to the formation of α- and β-addition products. mdpi.com The regioselectivity of the addition is dependent on the reaction conditions.

Radical Addition: The free-radical addition of thiols to vinylpyrazoles typically yields the more stable β-addition product (anti-Markovnikov). This method is often preferred as it can proceed rapidly at room temperature without special initiation, or can be promoted with radical initiators like AIBN, heating, or UV irradiation. mdpi.com

Ionic Addition: In the presence of ionic initiators or catalysts (e.g., acids like p-toluenesulfonic acid or elemental sulfur), the reaction can proceed via a carbocationic intermediate. mdpi.com This pathway often leads to a mixture of α- (Markovnikov) and β-addition products. The ratio of these products is highly dependent on the specific pyrazole structure, the thiol used, and the reaction conditions. For instance, heating vinylpyrazoles with thiols in the presence of elemental sulfur, which inhibits radical processes, favors the formation of the α-addition product. mdpi.com

Table 1: Regioselectivity in Thiylation of Vinylpyrazoles

| Reaction Type | Initiator/Catalyst | Predominant Product | Addition Type |

|---|---|---|---|

| Radical | AIBN, UV light, or heat | β-thioether | Anti-Markovnikov |

| Ionic | Acid (e.g., p-TsOH), Sulfur | α-thioether | Markovnikov |

Cyclopropanation Reactions

The vinyl group of pyrazoles can undergo cyclopropanation to form pyrazolyl-substituted cyclopropane (B1198618) rings. This transformation is valuable for introducing a three-membered ring, a common motif in medicinal chemistry.

One common method involves the reaction with a source of dihalocarbene. For example, dichlorocarbene, generated from chloroform (B151607) and a strong base or by thermal decomposition of sodium trichloroacetate, reacts with vinylpyrazoles to yield dichlorocyclopropane derivatives. nih.gov The success of this reaction can be contingent on the generation method of the carbene, especially for substituted pyrazoles. nih.gov Palladium-catalyzed intramolecular cyclopropanation of alkenes with allylic tosylhydrazones also presents a viable, albeit more complex, route to vinylcyclopropane (B126155) systems. rsc.org

Influence of Diisopropyl Groups on Pyrazole Reactivity

The two bulky diisopropyl groups at the N1 and C3 positions exert significant steric and electronic effects that modulate the reactivity of the entire molecule.

The primary effect of the bulky isopropyl groups is steric hindrance. These groups can shield the pyrazole ring and adjacent functional groups from the approach of reagents. This steric congestion can:

Dictate Regioselectivity: By blocking certain reaction sites, the diisopropyl groups can direct incoming reagents to less hindered positions. For example, in reactions involving the pyrazole ring itself, attack at the C4 or C5 positions might be influenced.

Reduce Reaction Rates: The steric bulk can slow down reactions by increasing the activation energy required for the formation of the transition state. In some cases, reactions that proceed readily with less substituted pyrazoles may require harsher conditions or fail to occur altogether. nih.gov

Alkyl groups, such as isopropyl, are generally considered to be weakly electron-donating through an inductive effect (+I). In the case of this compound:

The N1-isopropyl group increases the electron density of the pyrazole ring. This enhances the nucleophilicity of the ring, making it more susceptible to electrophilic attack compared to an N-unsubstituted pyrazole. However, this effect is often overshadowed by the significant steric hindrance it imposes.

These electron-donating effects can impact the stability of intermediates formed during reactions and modulate the reactivity of the vinyl group and the C4-iodo substituent.

Pyrazole Ring Reactivity and Aromatization Processes

The pyrazole ring is an aromatic heterocycle, and its reactivity is characteristic of electron-rich aromatic systems, though less so than pyrrole. imperial.ac.uk The presence of substituents profoundly modifies its reactivity.

Electrophilic Substitution: The pyrazole ring can undergo electrophilic aromatic substitution. The electron-donating isopropyl groups would typically activate the ring towards this type of reaction, while the electron-withdrawing iodine atom would deactivate it. The position of substitution (in this case, only C4 is available if we consider the ring itself) is already occupied. However, the iodine at C4 is a versatile handle for further functionalization.

Reactivity of the C-I Bond: The carbon-iodine bond at the C4 position is a key site for post-functionalization. 4-Iodopyrazoles are valuable precursors for a variety of cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and copper-catalyzed C-O or C-N coupling reactions. nih.govresearchgate.netsemanticscholar.orgnih.gov These reactions allow for the introduction of a wide range of aryl, alkynyl, alkoxy, and amino groups, proceeding without disrupting the aromaticity of the pyrazole core.

Aromatization Processes: The inherent stability of the aromatic pyrazole ring is a strong driving force in many reactions. For instance, elimination reactions from pyrazoline precursors that result in the formation of a vinylpyrazole are driven by the creation of the stable aromatic ring. mdpi.com Reactions that would lead to a loss of aromaticity are generally disfavored unless a subsequent step can readily restore it.

Electrophilic Aromatic Substitution Patterns

The pyrazole ring is generally considered an electron-rich aromatic system, making it reactive towards electrophilic substitution. In an unsubstituted pyrazole, the C4 position is the most electron-rich and, therefore, the preferred site for electrophilic attack. rrbdavc.orgscribd.comquora.com This is because the carbocation intermediate formed by attack at C4 is more stable than those formed by attack at C3 or C5. rrbdavc.org Common electrophilic substitution reactions for pyrazoles include nitration, sulfonation, halogenation, and Friedel-Crafts reactions, all of which predominantly occur at the C4 position. scribd.com

However, in the case of this compound, the C4 position is already occupied by an iodine atom. This has two significant consequences for further electrophilic aromatic substitution:

Site Unavailability: The most reactive position for electrophilic attack is blocked. Electrophilic attack at other positions, such as C5, is electronically less favored. rrbdavc.org

The substituents at other positions also influence the reactivity:

Isopropyl Groups: The isopropyl groups at the N1 and C3 positions are electron-donating through induction, which would slightly counteract the deactivating effect of the iodine. However, they also introduce significant steric hindrance. nih.gov The bulky nature of the isopropyl group at C3 would sterically shield the adjacent C4 and C5 positions from the approach of an electrophile. researchgate.net

Vinyl Group: The vinyl group at the C5 position can act as a weak electron-withdrawing group through resonance, further deactivating the ring towards electrophilic attack, particularly at the C5 position itself. nih.govmdpi.com

Considering these factors, it is highly probable that this compound will exhibit low reactivity towards electrophilic aromatic substitution on the pyrazole core under standard conditions. Any forced reaction would likely lead to a mixture of products or reactions involving the vinyl group.

Table 1: Predicted Reactivity of this compound in Electrophilic Aromatic Substitution

| Position | Substituent | Electronic Effect | Steric Effect | Predicted Reactivity |

| C3 | Isopropyl | Electron-donating (inductive) | High steric hindrance | Very low |

| C4 | Iodine | Electron-withdrawing (inductive), deactivating | Occupied | Not available |

| C5 | Vinyl | Electron-withdrawing (resonance) | Moderate steric hindrance from C3-isopropyl | Very low |

Nucleophilic Attack on the Pyrazole Core

The pyrazole ring, particularly when substituted with electron-withdrawing groups, can undergo nucleophilic attack. The C3 and C5 positions are generally more electrophilic due to their proximity to the electronegative nitrogen atoms and are thus the primary sites for nucleophilic attack. mdpi.com

In this compound, the susceptibility to nucleophilic attack is influenced by the following:

C3 Position: This position is substituted with a bulky isopropyl group. This group will create significant steric hindrance, making it difficult for a nucleophile to approach and attack the C3 carbon. nih.govresearchgate.net

C5 Position: The vinyl group at this position is electron-withdrawing, which could potentially increase the electrophilicity of the C5 carbon, making it more susceptible to nucleophilic attack. However, the proximity of the isopropyl group at C3 might still exert some steric hindrance. The vinyl group itself could also be a site for nucleophilic addition (Michael addition), which might compete with or precede attack on the pyrazole ring. nih.gov

Therefore, while nucleophilic attack on the pyrazole core is theoretically possible at the C5 position due to the electronic effect of the vinyl group, it is likely to be sterically hindered by the adjacent isopropyl group. Competitive reactions at the vinyl group are also a possibility.

Table 2: Predicted Susceptibility of this compound to Nucleophilic Attack

| Position | Substituent | Electronic Effect on Position | Steric Hindrance | Predicted Susceptibility |

| C3 | Isopropyl | Electron-donating | High | Low |

| C5 | Vinyl | Electron-withdrawing | Moderate | Possible, but sterically hindered |

Computational and Theoretical Studies on 4 Iodo 1,3 Diisopropyl 5 Vinyl 1h Pyrazole

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)

No literature was found that performed DFT calculations specifically on 4-Iodo-1,3-diisopropyl-5-vinyl-1H-pyrazole.

There is no available analysis of the electronic structure for this compound.

Specific details on the molecular geometry and conformational analysis of this compound are not available in the searched literature.

An FMO analysis, which would provide insights into the HOMO-LUMO gap and reactivity, has not been reported for this specific molecule.

While DFT has been used to predict and validate spectroscopic data for simpler compounds like 4-iodo-1H-pyrazole, no such predictions or validations have been published for this compound. mdpi.com

Predictions of reactivity indices for this compound are not available.

There are no published NBO analyses that would describe the bonding interactions and charge distribution within this compound.

Non-Covalent Interaction (NCI) Analysis

Non-covalent interactions (NCIs) play a dominant role in governing the three-dimensional structure, stability, and intermolecular recognition processes of molecules. nih.gov NCI analysis, particularly using the Reduced Density Gradient (RDG) method, is a powerful computational technique for identifying and visualizing these weak interactions in real space. protheragen.aijussieu.fr This method analyzes the electron density (ρ) and its derivatives to reveal regions corresponding to hydrogen bonds, van der Waals interactions, and steric repulsion. nih.gov

For a molecule such as this compound, NCI analysis can map the intricate network of interactions. The iodine atom can participate in halogen bonding, while the isopropyl and vinyl groups contribute to van der Waals forces and potential π-stacking interactions. nih.gov The analysis allows for the characterization of these interactions by plotting the RDG against the electron density multiplied by the sign of the second Hessian eigenvalue (λ₂). This approach distinguishes between stabilizing attractive interactions (like hydrogen bonds) and destabilizing repulsive ones (steric clashes). nih.gov

| Interaction Type | Description | Key atoms/groups involved |

|---|---|---|

| Halogen Bonding | An attractive interaction involving the electrophilic region of the iodine atom and a nucleophilic site. | C-I group, Nitrogen atoms |

| Van der Waals Forces | Weak, non-specific attractive forces arising from temporary fluctuations in electron density. | Isopropyl groups, Vinyl group |

| π-Stacking | Attractive interactions between the π-system of the pyrazole (B372694) ring and the vinyl group of another molecule. | Pyrazole ring, Vinyl group |

| Steric Repulsion | Repulsive forces that occur when atoms are brought too close together, indicated by large RDG values at low density. | Bulky isopropyl groups |

Reaction Mechanism Elucidation via Computational Methods

Computational methods, especially Density Functional Theory (DFT), are pivotal in elucidating the detailed mechanisms of chemical reactions. researchgate.neteurjchem.com For pyrazole derivatives, these calculations can map out the entire reaction pathway, identify intermediates, and characterize transition states, providing a comprehensive understanding of reaction kinetics and thermodynamics. researchgate.net Theoretical studies on reactions involving pyrazoles, such as iodine-mediated synthesis or functionalization, can reveal the roles of catalysts and reagents and predict product regioselectivity. tandfonline.comnih.govnih.gov

The synthesis of functionalized pyrazoles can proceed through various pathways, including cyclization and electrophilic substitution. beilstein-journals.orgpharmaguideline.com Computational analysis helps to determine the most energetically favorable route by calculating the potential energy surface of the reaction.

A transition state (TS) represents the highest energy point along a reaction coordinate, and its characterization is fundamental to understanding reaction kinetics. researchgate.net Computationally, a transition state is identified as a first-order saddle point on the potential energy surface, possessing exactly one imaginary vibrational frequency corresponding to the motion along the reaction coordinate. researchgate.net

For reactions involving substituted pyrazoles, such as electrophilic iodination at the C4 position, DFT calculations can model the geometry of the transition state. beilstein-journals.org Analysis of the TS structure provides insights into the key bond-forming and bond-breaking events. The energy of this state is used to calculate the activation energy barrier, a critical factor in determining the reaction rate. nih.gov

| Parameter | Description | Typical Calculated Value |

|---|---|---|

| Imaginary Frequency | The single negative frequency in the vibrational analysis, confirming a true transition state. | -150 to -500 cm⁻¹ |

| Activation Energy (Ea) | The energy barrier that must be overcome for the reaction to occur. | 10-30 kcal/mol |

| Key Bond Distances | Distances of partially formed or broken bonds in the TS geometry. | ~1.5 - 2.5 Å |

Determining the complete energy profile of a reaction provides a thermodynamic and kinetic picture of the transformation. This involves calculating the relative energies of all stationary points, including reactants, intermediates, transition states, and products. researchgate.net For complex, multi-step reactions, this helps to identify the rate-determining step—the transition state with the highest energy relative to the preceding reactant or intermediate.

In the context of forming a multi-substituted pyrazole, computational studies can compare different potential reaction pathways. For example, in a multicomponent synthesis, DFT can be used to construct a reaction profile that clarifies the sequence of bond formations and rearrangements, ultimately leading to the final product. nih.gov

| Species | Description | Relative Energy (kcal/mol) |

|---|---|---|

| Reactants | Starting materials | 0.0 |

| Transition State 1 (TS1) | First energy barrier | +22.5 |

| Intermediate | A stable species formed during the reaction | -5.3 |

| Transition State 2 (TS2) | Second energy barrier (rate-determining) | +25.8 |

| Products | Final compounds | -15.7 |

Molecular Modeling and Simulation Approaches

Beyond static quantum chemical calculations, molecular modeling and simulation techniques offer dynamic insights into the behavior of molecules. eurasianjournals.com Molecular dynamics (MD) simulations, in particular, are used to explore the conformational landscape and dynamic behavior of flexible molecules like this compound over time. eurasianjournals.comnih.gov These simulations solve Newton's equations of motion for the atoms in the system, providing a trajectory that reveals how the molecule moves, flexes, and interacts with its environment. eurasianjournals.com

MD simulations are valuable for studying the structural stability and adaptability of pyrazole derivatives in different environments. eurasianjournals.com Furthermore, molecular docking, a modeling technique, can predict the preferred binding mode of a molecule to a biological target, which is crucial in drug discovery. nih.gov For pyrazole derivatives, docking studies can help identify potential interactions with protein active sites, guiding the design of compounds with specific biological activities. nih.gov

Spectroscopic Characterization Techniques for 4 Iodo 1,3 Diisopropyl 5 Vinyl 1h Pyrazole and Its Precursors/derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. For 4-Iodo-1,3-diisopropyl-5-vinyl-1H-pyrazole, ¹H, ¹³C, and ¹⁵N NMR are particularly informative.

¹H NMR spectroscopy provides information on the number, connectivity, and chemical environment of protons in a molecule. For this compound, distinct signals are expected for the protons of the two isopropyl groups and the vinyl group.

The N-isopropyl group at position 1 is expected to show a septet for the methine proton (CH) and a doublet for the six methyl protons (CH₃). Similarly, the C-isopropyl group at position 3 will exhibit a septet and a doublet, though their chemical shifts will differ due to their distinct electronic environments. The vinyl group will present a characteristic set of signals corresponding to a complex spin system, typically an AMX or ABX system, with distinct chemical shifts for the vinylic protons, showing doublet of doublets multiplicities.

Based on data from related substituted pyrazoles, the expected chemical shifts can be estimated. For instance, in 1-cyclohexyl-3-nitro-1H-pyrazole, the methine proton of the cyclohexyl group appears around 5.44 ppm sci-hub.st. In indole-pyrazole hybrids, the isopropyl CH proton is observed at 3.16 ppm, and the methyl protons are also noted mdpi.com. For 4-iodopyrazole (B32481), the pyrazole (B372694) ring protons appear as a singlet at approximately 7.6 ppm chemicalbook.com. The vinyl protons in 5-vinyl-1H-tetrazole, a related heterocyclic compound, are observed between 5.80 and 6.86 ppm mdpi.com.

Table 1: Predicted ¹H NMR Chemical Shifts (δ) for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) |

| N-Isopropyl CH | 4.5 - 5.5 | Septet | ~7 Hz |

| N-Isopropyl CH₃ | 1.4 - 1.6 | Doublet | ~7 Hz |

| C-Isopropyl CH | 3.0 - 3.5 | Septet | ~7 Hz |

| C-Isopropyl CH₃ | 1.2 - 1.4 | Doublet | ~7 Hz |

| Vinylic CH | 6.5 - 7.0 | Doublet of Doublets | trans J ≈ 17 Hz, cis J ≈ 11 Hz |

| Vinylic CH₂ (trans) | 5.5 - 6.0 | Doublet of Doublets | trans J ≈ 17 Hz, gem J ≈ 1 Hz |

| Vinylic CH₂ (cis) | 5.0 - 5.5 | Doublet of Doublets | cis J ≈ 11 Hz, gem J ≈ 1 Hz |

¹³C NMR spectroscopy maps the carbon framework of a molecule. Each unique carbon atom in this compound will produce a distinct signal. The chemical shifts are influenced by the hybridization and the electronic environment of the carbon atoms.

The pyrazole ring carbons (C3, C4, and C5) will have characteristic chemical shifts. The C4 carbon, being bonded to the iodine atom, is expected to appear at a significantly lower field (around 80-90 ppm) due to the heavy atom effect. The C3 and C5 carbons will be deshielded due to their attachment to the electronegative nitrogen atoms and the substituents. The carbons of the isopropyl and vinyl groups will also have predictable chemical shifts.

For comparison, in 4-iodopyrazole, the C3/C5 carbons resonate at approximately 139 ppm, while the C4 carbon is found at about 60 ppm chemicalbook.com. In pyrazole derivatives containing an isopropyl group, the methine carbon signal appears around 24 ppm mdpi.com. The vinyl group carbons in related vinylpyrazoles typically resonate with the CH carbon between 125-135 ppm and the CH₂ carbon between 110-120 ppm nih.gov.

Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| Pyrazole C3 | 150 - 155 |

| Pyrazole C4 | 80 - 90 |

| Pyrazole C5 | 140 - 145 |

| N-Isopropyl CH | 50 - 55 |

| N-Isopropyl CH₃ | 20 - 25 |

| C-Isopropyl CH | 25 - 30 |

| C-Isopropyl CH₃ | 20 - 25 |

| Vinylic CH | 128 - 132 |

| Vinylic CH₂ | 115 - 120 |

¹⁵N NMR spectroscopy is a powerful technique for directly probing the nitrogen atoms in a molecule. In this compound, two distinct nitrogen signals are expected, corresponding to N1 and N2 of the pyrazole ring. The chemical shifts of these nitrogen atoms are sensitive to the substituents on the ring and the solvent used for the analysis mdpi.com. For pyrazole itself, the ¹⁵N chemical shifts are solvent-dependent but are typically found in the range of -170 to -190 ppm for N1 and -100 to -120 ppm for N2 relative to nitromethane researchgate.net. The N-isopropyl group on N1 will influence its chemical shift compared to an unsubstituted pyrazole.

COSY would reveal the coupling between the methine and methyl protons within each isopropyl group, as well as the couplings between the protons of the vinyl group.

HSQC would correlate the proton signals directly to their attached carbon atoms, for instance, linking the isopropyl CH proton to its corresponding carbon signal.

HMBC would show correlations between protons and carbons that are two or three bonds away, which is vital for establishing the connectivity between the substituents and the pyrazole ring. For example, correlations would be expected between the N-isopropyl CH proton and the C5 and N1 carbons of the pyrazole ring. NOESY (Nuclear Overhauser Effect Spectroscopy) could be used to determine through-space proximities of protons, aiding in conformational analysis nih.govacs.org.

Infrared (IR) Spectroscopy for Functional Group Identification